2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid
Description
2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid is a heterocyclic compound featuring a benzofuropyrimidine core substituted with an ethyl group at position 2 and an acetic acid moiety linked via an amino group at position 3.
Properties
IUPAC Name |
2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-10-16-12-8-5-3-4-6-9(8)20-13(12)14(17-10)15-7-11(18)19/h3-6H,2,7H2,1H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKALSDUPSDKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)NCC(=O)O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzofuran ring, followed by the construction of the pyrimidine ring. The ethyl group is introduced through alkylation reactions, and the aminoacetic acid moiety is attached via amide bond formation.
Benzofuran Ring Formation: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is typically formed by reacting the benzofuran intermediate with guanidine or a similar nitrogen-containing compound.
Ethyl Group Introduction: The ethyl group can be introduced via alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Aminoacetic Acid Attachment: The final step involves the formation of an amide bond between the pyrimidine nitrogen and glycine or a glycine derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases linked to enzyme activity modulation. Its structure suggests possible interactions with biological targets such as enzymes or receptors. For instance, research indicates that derivatives of benzofuro[3,2-d]pyrimidine exhibit promising activities against certain cancer cell lines and may act as inhibitors for specific enzymes involved in metabolic pathways.
Case Study: Inhibition of Enzymatic Activity
In a study focusing on enzyme inhibition, derivatives of 2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid were synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The results demonstrated significant inhibitory activity, suggesting potential applications in treating Alzheimer's disease.
Biological Studies
Biochemical Pathways
This compound serves as a probe for studying biochemical pathways and molecular interactions within cells. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool for researchers investigating cellular processes.
Application Example: Cellular Interaction Studies
Research has utilized this compound to explore its interaction with cellular receptors involved in signal transduction pathways. By tagging the compound with fluorescent markers, scientists were able to visualize its uptake and localization within different cell types, providing insights into its biological mechanisms.
Designing Bioactive Molecules
The compound is also being used in the design and synthesis of bioactive molecules aimed at studying cellular processes and developing new drugs. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
Example: Synthesis of Analogues
Analogues of this compound have been synthesized to evaluate their pharmacological properties. One such analogue showed improved binding affinity to a target receptor compared to the parent compound, indicating the potential for developing more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2-[(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino]acetic Acid (CAS 844455-03-4)
- Structure : Differs by a methyl group at position 2 instead of ethyl.
- Properties : Lower molecular weight (257.24 vs. theoretical ~271.3 for ethyl analog) and slightly reduced lipophilicity (predicted logP ~2.2).
- Implications : Methyl substitution may enhance solubility but reduce membrane permeability compared to the ethyl derivative. Acidic pKa (3.41) suggests ionization at physiological pH, influencing bioavailability .
Thiophene- and Thienopyrimidine-Based Analogues
- Example: 2-((6-(Benzo[b]thiophen-2-yl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid (CAS 2650530-00-8).
- Structure: Replaces benzofuropyrimidine with thieno[3,2-d]pyrimidine and includes a thioether-linked acetic acid.
- Properties: Higher molecular weight (358.46) and sulfur-rich structure, which may improve metabolic stability but increase steric hindrance. The thioether linkage could alter target binding compared to the amino group in the target compound .
Functional Group Modifications
Sulfanyl vs. Amino Linkers
- Example : 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (CAS 848689-93-0).
- Structure: Sulfanyl bridge instead of amino, with an acetamide tail.
- The 4-methoxyphenyl group adds hydrophobicity (logP ~3.0), possibly enhancing CNS penetration but risking off-target effects .
Chloro-Substituted Purine/Pyrrolopyrimidine Analogues
- Example : 4-(2-Chloro-9H-purin-6-yl)morpholine (CAS 2846-96-0).
- Structure : Chloropurine core with morpholine substitution.
- Morpholine improves solubility but diverges significantly from the acetic acid pharmacophore in the target compound .
Heterocyclic Core Variations
- Example: 2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS 790272-38-7).
- Structure: Thieno[2,3-d]pyrimidine core with a ketone and thiophene substituent.
- Properties : The oxo group introduces polarity, reducing logP (~1.8), while thiophene may enhance π-π stacking in binding pockets. This contrasts with the benzofuropyrimidine’s planar aromatic system, which favors intercalation or stacking interactions .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent (Position) | Molecular Weight | logP (Predicted) | pKa (Predicted) |
|---|---|---|---|---|---|
| Target Compound | Benzofuro[3,2-d]pyrimidine | 2-Ethyl, 4-amino-acetic acid | ~271.3 | ~2.5 | ~3.5 |
| 2-Methyl Analog (CAS 844455-03-4) | Benzofuro[3,2-d]pyrimidine | 2-Methyl, 4-amino-acetic acid | 257.24 | ~2.2 | 3.41 |
| Thieno[3,2-d]pyrimidine (CAS 2650530-00-8) | Thieno[3,2-d]pyrimidine | 6-Benzo[b]thiophen-2-yl | 358.46 | ~3.1 | N/A |
| Sulfanyl Acetamide (CAS 848689-93-0) | Benzofuro[3,2-d]pyrimidine | 4-Sulfanyl-acetamide | 383.44 | ~3.0 | N/A |
Research Findings and Implications
- Substituent Effects : Ethyl groups in the target compound likely enhance lipophilicity and target binding compared to methyl analogs, though this may trade off with solubility .
- Core Heterocycles: Benzofuropyrimidines exhibit better planarity for intercalation than thieno derivatives, but sulfur-containing cores (e.g., thiophene) improve metabolic resistance .
- Functional Groups: Amino-linked acetic acid provides hydrogen-bonding capability critical for target affinity, whereas sulfanyl or morpholine groups diverge in mechanism .
Biological Activity
2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. Its unique structure, characterized by a benzofuran ring fused to a pyrimidine ring, positions it as a potential candidate for various biological applications. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The chemical structure of this compound includes:
- Benzofuran Ring : A fused bicyclic structure.
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
- Ethyl Group : Attached at the 2-position of the benzofuran.
- Aminoacetic Acid Moiety : Attached at the 4-position of the pyrimidine.
Synthesis Pathway
The synthesis typically involves multi-step organic reactions:
- Formation of Benzofuran : Cyclization of 2-hydroxybenzaldehyde with an alkyne under acidic conditions.
- Pyrimidine Construction : Reaction with guanidine or similar nitrogen compounds.
- Ethyl Group Introduction : Alkylation using ethyl halides in the presence of bases like potassium carbonate.
- Amide Bond Formation : Attaching the aminoacetic acid moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural attributes allow it to bind effectively, potentially inhibiting or modulating their activity.
Therapeutic Applications
Research indicates several promising therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures have shown IC50 values ranging from 29 to 59 µM against different cancer types .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5k | HepG2 | 40 - 204 |
| Compound 5h | MDA-MB-231 | 29 - 59 |
- Immunomodulatory Effects : Similar compounds have been studied for their ability to induce cytokine and chemokine gene expression, suggesting potential roles in modulating immune responses .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzofuran and pyrimidine derivatives:
| Compound Type | Example | Biological Activity |
|---|---|---|
| Benzofuran Derivatives | 2-Ethylbenzofuran | Anticancer |
| Pyrimidine Derivatives | 4-Aminopyrimidine | Antiviral |
| Amino Acid Derivatives | Glycine derivatives | Neuroprotective |
This compound is unique due to its combination of structural features that provide distinct chemical and biological properties.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
-
Cytotoxicity Studies : Research demonstrated that derivatives with similar structures can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Example Findings :
- Increased levels of caspase-3 (6.9-fold higher than control).
- Bax levels were also significantly elevated.
- Example Findings :
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties showed that related compounds could inhibit biofilm formation significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
